9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline
Description
Molecular Structure and Properties 9-Bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline (molecular formula: C₁₈H₁₂BrN₃; average mass: 354.25 g/mol) is a tetracyclic heteroaromatic compound featuring an indoloquinoxaline core substituted with a bromine atom at position 9 and an allyl (prop-2-en-1-yl) group at position 6 (). Its monoisotopic mass is 353.05276 g/mol, with a ChemSpider ID of 1261074 .
The compound’s synthesis typically involves palladium-catalyzed Suzuki coupling or annulation reactions, as demonstrated in the preparation of structurally analogous indoloquinoxalines ().
Properties
IUPAC Name |
9-bromo-6-prop-2-enylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h2-8,10H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIGWQCHURWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the bromination of a precursor indoloquinoxaline compound, followed by the introduction of the prop-2-en-1-yl group through alkylation reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The bromine atom at the 9th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild heating conditions.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Azido, thiol, or amine-substituted derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
The compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its mechanism of action primarily involves intercalation into DNA, disrupting replication processes. Studies have indicated that derivatives of indoloquinoxaline compounds exhibit promising activity against cancer cells, making them potential candidates for further drug development in oncology .
2. Mechanism of Action
The interaction of 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline with DNA is a critical factor in its biological activity. By intercalating into the DNA helix, it can impede transcription and replication, leading to apoptosis in cancer cells. Research has shown that this compound can effectively target specific biochemical pathways involved in cell cycle regulation and apoptosis .
3. Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although more extensive research is needed to fully understand its spectrum of activity and mechanism .
Chemical Properties and Reactivity
1. Synthesis and Derivatives
The synthesis of 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate precursors under acidic conditions. Its unique structure allows for various functionalizations through substitution reactions. The bromine atom can be replaced by other nucleophiles in synthetic pathways, enhancing its versatility as a building block for more complex molecules .
2. Reactivity Profile
The compound can undergo several types of reactions:
- Substitution Reactions: The bromine atom can be substituted with amines or thiols.
- Oxidation/Reduction Reactions: It can participate in redox reactions depending on the reagents used.
- Cyclization Reactions: Intramolecular cyclization can lead to the formation of more complex structures .
Industrial Applications
1. Optoelectronic Devices
Due to its unique electronic properties, 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline is being explored for applications in optoelectronic devices. Its ability to conduct electricity while maintaining stability makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials .
2. Material Science
The compound's structural characteristics lend themselves to applications in material science, particularly in the development of new polymers or nanomaterials with specific electronic or optical properties. Research into its use as a precursor for advanced materials continues to expand .
Case Studies
Mechanism of Action
The mechanism of action of 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular processes. In cancer cells, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at C9 (as in the target compound) may enhance DNA binding compared to fluorine, though fluorine’s electronegativity improves solubility and metabolic stability .
- Side Chain Impact : Allyl (prop-2-en-1-yl) groups, unlike bulkier aryl substituents (e.g., 4-methoxyphenyl), may reduce steric hindrance, favoring intercalation into DNA grooves .
Photochemical and Electrochemical Properties
Table 2: Photophysical and Electronic Properties
*Estimated via computational modeling.
Key Observations :
- HOMO Modulation: Electron-donating groups (e.g., 4-methoxyphenyl) raise HOMO levels, improving charge transport in organic electronics .
- Band Gap Trends : Allyl-substituted derivatives exhibit wider band gaps than methoxy analogs, limiting their utility in low-energy emission devices but enhancing photostability .
Biological Activity
9-Bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to interact with DNA, making it a candidate for further research in therapeutic applications.
The molecular formula of 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline is with a molecular weight of approximately 298.137 g/mol. The presence of the bromine atom and the prop-2-en-1-yl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 298.137 g/mol |
| Density | 1.725 g/cm³ |
| Boiling Point | 531.4 °C |
| LogP | 4.026 |
| PSA | 41.57 Ų |
The primary mechanism through which 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline exerts its biological effects is by intercalating into DNA , disrupting normal replication processes. This intercalation can lead to cytotoxic effects on rapidly dividing cells, such as cancer cells.
Biochemical Pathways
The compound influences several biochemical pathways involved in:
- DNA replication : Inhibition of DNA polymerases due to intercalation.
- Cell cycle regulation : Potentially inducing apoptosis in cancerous cells.
Anticancer Properties
Research indicates that derivatives of indoloquinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can effectively inhibit the growth of human leukemia (HL-60) cells, suggesting their potential as anticancer agents .
A study reported that modifications in the structure of indoloquinoxaline derivatives led to improved cytotoxic activity, with some compounds demonstrating IC50 values lower than those of established chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, 9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline has been evaluated for antimicrobial activity. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, indicating a broad spectrum of antimicrobial action .
Case Studies and Research Findings
- Cytotoxic Evaluation : A series of indoloquinoxaline derivatives were synthesized and tested for cytotoxicity against HL-60 cells. The results indicated that structural modifications significantly enhanced their potency .
- QSAR Studies : Quantitative Structure–Activity Relationship (QSAR) studies revealed that compounds with cyclic substituents or primary carbon atoms exhibited increased cytotoxic potency .
- Antimicrobial Assessment : Compounds derived from the indoloquinoxaline structure were tested for antimicrobial properties against various pathogens, showing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
